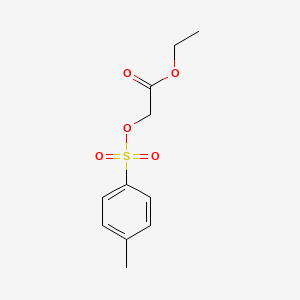

Ethyl 2-(p-Toluenesulfonyloxy)acetate

Overview

Description

Ethyl 2-(p-Toluenesulfonyloxy)acetate is an organic compound with the molecular formula C11H14O5S. It is a white to almost white powder or crystalline solid with a melting point of approximately 47°C . This compound is known for its role as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(p-Toluenesulfonyloxy)acetate can be synthesized through the esterification of 2-(p-Toluenesulfonyloxy)acetic acid with ethanol in the presence of a suitable catalyst. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or p-toluenesulfonic acid to drive the esterification process to completion .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(p-Toluenesulfonyloxy)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted products.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-(p-Toluenesulfonyloxy)acetic acid and ethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Hydrolysis: Acidic hydrolysis involves the use of dilute hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide solutions.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents for this reaction.

Major Products Formed

Nucleophilic Substitution: Substituted products such as amides, thioethers, or ethers.

Hydrolysis: 2-(p-Toluenesulfonyloxy)acetic acid and ethanol.

Reduction: The corresponding alcohol.

Scientific Research Applications

Ethyl 2-(p-Toluenesulfonyloxy)acetate is utilized in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drug candidates, particularly those targeting specific enzymes or receptors.

Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

Industrial Applications: The compound is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Ethyl 2-(p-Toluenesulfonyloxy)acetate involves its role as an electrophilic reagent in nucleophilic substitution reactions. The sulfonyloxy group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(p-Toluenesulfonyloxy)acetate

- Ethyl 2-(p-Toluenesulfonyloxy)propanoate

- Ethyl 2-(p-Toluenesulfonyloxy)butanoate

Uniqueness

This compound is unique due to its specific reactivity profile and the presence of both an ester and a sulfonyloxy group. This combination allows for versatile synthetic applications, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of chemical transformations .

Biological Activity

Ethyl 2-(p-toluenesulfonyloxy)acetate (CAS Number: 39794-75-7) is a sulfonic acid derivative with notable biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly for its interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C₁₁H₁₄O₅S

- Molecular Weight : 258.29 g/mol

- Melting Point : 47 °C

- Purity : ≥98.0% (by GC)

This compound functions primarily through its ability to act as a leaving group in nucleophilic substitution reactions. The presence of the p-toluenesulfonyloxy group enhances the electrophilicity of the adjacent carbon atom, facilitating reactions with nucleophiles such as amines and alcohols. This property is particularly useful in the synthesis of biologically active compounds.

Interaction with Biological Targets

The compound has been investigated for its interactions with various enzymes and receptors. Its sulfonic acid moiety is known to enhance solubility and bioavailability, making it a suitable candidate for drug formulation. Studies have indicated that derivatives of this compound can inhibit specific enzymes involved in disease pathways, including those related to inflammation and cancer.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa. The mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

- Cell Lines Tested :

- Human breast cancer (MCF-7)

- Human liver cancer (HepG2)

Results showed significant inhibition of cell growth at concentrations ranging from 10 µM to 50 µM.

Case Studies

-

Antibacterial Study (2023) :

A study published in June 2023 demonstrated that this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa. The study utilized time-kill assays to assess the compound's efficacy over time, revealing a dose-dependent response that led to substantial bacterial death within hours of treatment . -

Anticancer Investigation :

In a separate investigation focusing on its anticancer properties, researchers found that derivatives of this compound inhibited the proliferation of MCF-7 and HepG2 cells by inducing apoptosis via caspase activation pathways . The study emphasized the importance of structural modifications on enhancing biological activity.

Properties

IUPAC Name |

ethyl 2-(4-methylphenyl)sulfonyloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S/c1-3-15-11(12)8-16-17(13,14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNRARCXNKDWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473804 | |

| Record name | Ethyl 2-(p-Toluenesulfonyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39794-75-7 | |

| Record name | Ethyl 2-(p-Toluenesulfonyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Ethyl 2-(p-Toluenesulfonyloxy)acetate in the synthesis of Lauryl Betaine?

A1: this compound acts as an alkylating agent in the synthesis of Lauryl Betaine. [] The process involves a nucleophilic substitution reaction where the nitrogen atom in Dodecyl dimethyl dimethylamine attacks the carbon atom adjacent to the tosyl (p-toluenesulfonyl) group in this compound. This reaction forms an intermediate product which then undergoes hydrolysis to yield the final Lauryl Betaine product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.